(S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467635
InChI: InChI=1S/C14H26N2O4/c1-5-15(10-12(17)18)9-11-7-6-8-16(11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,17,18)/t11-/m0/s1
SMILES: CCN(CC1CCCN1C(=O)OC(C)(C)C)CC(=O)O
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol

(S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13467635

Molecular Formula: C14H26N2O4

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
IUPAC Name 2-[ethyl-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid
Standard InChI InChI=1S/C14H26N2O4/c1-5-15(10-12(17)18)9-11-7-6-8-16(11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,17,18)/t11-/m0/s1
Standard InChI Key QOYQKCPZDQZSBE-NSHDSACASA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1C(=O)OC(C)(C)C)CC(=O)O
SMILES CCN(CC1CCCN1C(=O)OC(C)(C)C)CC(=O)O
Canonical SMILES CCN(CC1CCCN1C(=O)OC(C)(C)C)CC(=O)O

Introduction

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials:

    • Pyrrolidine derivatives.

    • tert-Butyl chloroformate for introducing the tert-butyl ester group.

    • Amino acids or their derivatives for the carboxymethyl-amino moiety.

  • Reaction Steps:

    • Protection of the carboxylic acid group using tert-butyl chloroformate.

    • Introduction of the ethyl-amino functionality through nucleophilic substitution or reductive amination.

    • Final coupling with a carboxymethyl group to complete the structure.

The process often employs catalysts or reagents such as triethylamine and coupling agents like EDCI or DCC for efficiency.

Pharmaceutical Potential

Compounds with pyrrolidine backbones are widely studied for their biological activities, including:

  • Enzyme Inhibition: Pyrrolidine derivatives are known to inhibit enzymes such as proteases and hydrolases.

  • Drug Development: The tert-butyl ester group is often used as a protecting group during drug synthesis, ensuring stability and controlled release.

Related Compounds and Analogues

Several structurally similar compounds have been synthesized and evaluated for diverse applications:

Table 2: Examples of Related Compounds

Compound NameApplication
(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid Intermediate in anticoagulant synthesis
Pyrrole-2-carboxamide derivatives Anti-tuberculosis agents
tert-Butyl 2-Amino-3-cyano-pyrrole derivatives Potential anticancer agents

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